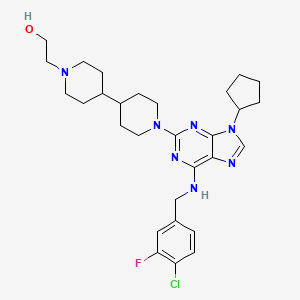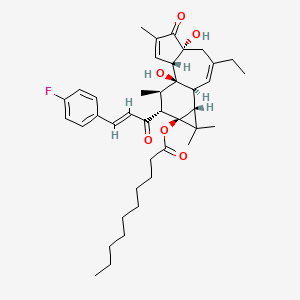
HIV-1 inhibitor-65
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-65 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This compound targets specific enzymes or proteins essential for the replication and survival of the virus, thereby preventing its proliferation within the host. The development of this compound is part of ongoing efforts to find effective treatments for HIV/AIDS, a disease that continues to pose significant global health challenges.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-65 typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, purity, and safety. This involves optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures. The production process must also comply with regulatory standards to ensure the compound’s efficacy and safety for clinical use .
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-65 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity. These derivatives are often tested for their efficacy in inhibiting HIV-1 replication .
Scientific Research Applications
HIV-1 inhibitor-65 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential to inhibit other viruses or pathogens.
Medicine: Explored as a potential therapeutic agent for treating HIV/AIDS and preventing the spread of the virus.
Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 and monitoring the efficacy of antiretroviral therapies
Mechanism of Action
HIV-1 inhibitor-65 exerts its effects by targeting specific enzymes or proteins essential for the HIV-1 replication cycle. The compound binds to these molecular targets, inhibiting their activity and preventing the virus from replicating. The primary molecular targets include the HIV-1 protease and integrase enzymes, which are crucial for the maturation and integration of the viral genome into the host cell’s DNA .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to HIV-1 inhibitor-65 include other HIV-1 protease inhibitors and integrase inhibitors, such as:
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Uniqueness
This compound is unique in its specific binding affinity and inhibitory activity against HIV-1 enzymes. Compared to other inhibitors, it may offer advantages in terms of potency, resistance profile, and pharmacokinetic properties. Its unique chemical structure allows for targeted inhibition of HIV-1 replication, making it a valuable addition to the arsenal of antiretroviral therapies .
Properties
Molecular Formula |
C40H53FO6 |
|---|---|
Molecular Weight |
648.8 g/mol |
IUPAC Name |
[(1R,2S,6R,10S,11R,13R,14R,15R)-8-ethyl-14-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |
InChI |
InChI=1S/C40H53FO6/c1-7-9-10-11-12-13-14-15-33(43)47-40-34(31(42)21-18-28-16-19-29(41)20-17-28)26(4)39(46)30(35(40)37(40,5)6)23-27(8-2)24-38(45)32(39)22-25(3)36(38)44/h16-23,26,30,32,34-35,45-46H,7-15,24H2,1-6H3/b21-18+/t26-,30+,32-,34+,35-,38-,39-,40+/m1/s1 |
InChI Key |
QOYCENYBXKSOEV-RTVJHHROSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@]12[C@@H]([C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CC)O)C)C(=O)/C=C/C5=CC=C(C=C5)F |
Canonical SMILES |
CCCCCCCCCC(=O)OC12C(C(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CC)O)C)C(=O)C=CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


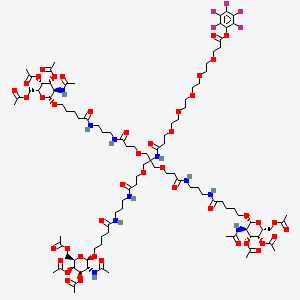
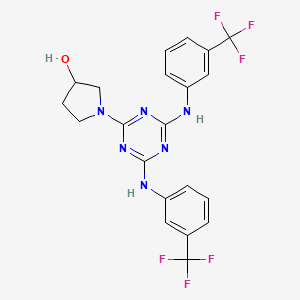
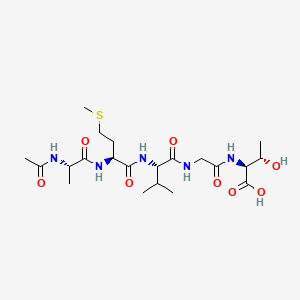
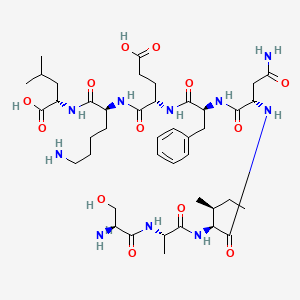
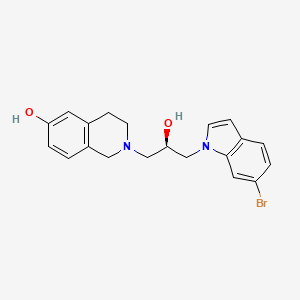

![4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid](/img/structure/B12380978.png)
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
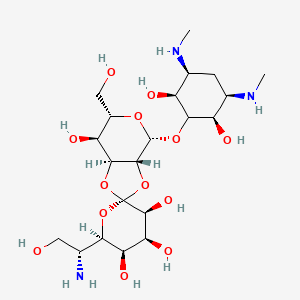
![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
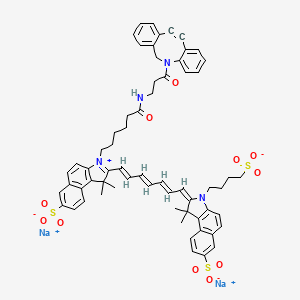
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
